molecular formula C12H10Cl2N2OS B2686675 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide CAS No. 301306-15-0

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2686675
CAS No.: 301306-15-0
M. Wt: 301.19
InChI Key: IFSQELGQAIQTRM-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Based Acetamides

The synthesis and application of thiazole derivatives have been a cornerstone of heterocyclic chemistry since the late 19th century. The foundational work of Arthur Hantzsch in 1887 established the classical method for thiazole synthesis via the condensation of α-haloketones with thioamides, a strategy that remains widely employed today. This methodology enabled the systematic exploration of thiazole’s chemical space, particularly through substitutions at the 2-, 4-, and 5-positions of the heterocyclic ring. The introduction of acetamide functionalities to thiazole systems emerged as a strategic innovation in the mid-20th century, driven by the recognition that the acetamide group could enhance molecular interactions with biological targets while maintaining metabolic stability.

A pivotal advancement occurred with the development of 2-chloroacetamide-thiazole hybrids, which combined the electrophilic reactivity of the chloroacetamide moiety with the aromatic π-system of thiazoles. For instance, Maehr and Yang demonstrated the utility of phosphonate-containing thiazole acetamides in modulating enzyme activity, highlighting the versatility of this structural motif. The integration of benzyl groups at the thiazole’s 5-position, as seen in derivatives like 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide, represents a more recent innovation aimed at improving lipophilicity and target binding affinity. Contemporary synthetic routes, such as those described in EP4038056B1, leverage optimized cyclization and Sandmeyer reactions to achieve high yields of chlorinated thiazole acetamides, underscoring the maturation of these methodologies.

Table 1: Evolution of Key Synthetic Methods for Thiazole Acetamides

Synthetic Approach Key Reagents Yield (%) Biological Application Source Citation
Hantzsch Condensation α-Haloketones, Thioamides 60–75 Anticholinesterase Inhibitors
Phosphonate-Mediated Cyclization Diethyl Cyanomethyl, Bromoacetyl 82 Enzyme Modulation
Sandmeyer Reaction Optimization 1,3-Bis(dimethylaminomethylene) 99 Anticancer Agents
Grinding-Assisted Condensation α-Halo Carbonyls, Thiaurea 90 Antimicrobial Compounds

Significance in Medicinal Chemistry Research

Thiazole-based acetamides occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding (via the acetamide group) and hydrophobic interactions (through aromatic and halogen substituents). The this compound derivative exemplifies this balance, with its 2-chlorobenzyl group enhancing membrane permeability and the chloroacetamide moiety serving as a reactive handle for covalent target engagement. Computational studies of analogous structures reveal that the thiazole ring’s electron-deficient nitrogen atom facilitates π-stacking interactions with aromatic residues in enzyme active sites, while the acetamide’s carbonyl group stabilizes hydrogen-bond networks.

Recent investigations into structurally related compounds have demonstrated broad-spectrum biological activities:

  • Anticancer Activity : Ethyl 2-amino-5-methylthiazole-4-carboxylate derivatives exhibited IC₅₀ values of 8.2–14.7 µM against A549 lung carcinoma cells, with selectivity indices >3 compared to healthy fibroblasts.
  • Antimicrobial Potential : Thiazole acetamides bearing chlorobenzyl groups showed MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
  • Neurological Applications : Analogous compounds inhibited acetylcholinesterase (AChE) with Ki values of 12–45 nM, suggesting utility in Alzheimer’s disease management.

The strategic placement of chlorine atoms in this compound may further potentiate these effects by altering electron distribution across the molecule, as evidenced by density functional theory (DFT) calculations on similar systems.

Research Objectives and Scientific Rationale

The primary objectives of ongoing research on this compound are threefold:

  • Synthetic Optimization : Develop scalable protocols that improve upon the 99% yield reported for Sandmeyer-based chlorination in EP4038056B1 while minimizing hazardous byproducts.
  • Structure-Activity Relationship (SAR) Elucidation : Systematically vary substituents at the benzyl and acetamide positions to quantify their impact on target binding and selectivity.
  • Mechanistic Profiling : Characterize the compound’s interaction with validated biological targets such as tubulin (anticancer) and AChE (neurodegenerative diseases) through crystallographic and kinetic studies.

Properties

IUPAC Name

2-chloro-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c13-6-11(17)16-12-15-7-9(18-12)5-8-3-1-2-4-10(8)14/h1-4,7H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSQELGQAIQTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301306-15-0
Record name 2-CHLORO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE
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Preparation Methods

Chemical Reactions Analysis

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

The compound has shown significant biological activity, particularly in the realm of anticancer research. Various studies have investigated its effects against different cancer cell lines:

  • Anticancer Properties : Research indicates that derivatives of thiazole compounds exhibit promising anticancer activities. For instance, compounds related to 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide have been tested against human cancer cell lines such as A549 (lung adenocarcinoma) and HCT-15 (colon carcinoma). These studies often utilize the MTT assay to evaluate cell viability and cytotoxicity, with some derivatives showing IC50 values in the low micromolar range, indicating potent activity against these cancer types .
  • Mechanism of Action : The anticancer effect is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells. For example, compounds with specific substitutions on the thiazole ring have demonstrated enhanced selectivity and potency against tumor cells compared to standard chemotherapeutics like cisplatin .

Therapeutic Potential

Beyond anticancer applications, there is emerging interest in the use of this compound for other therapeutic purposes:

  • Antiviral Activity : Some thiazole derivatives have been explored for their antiviral properties. Studies suggest that modifications on the thiazole ring can enhance activity against viruses such as Dengue virus and others .
  • Anticonvulsant Effects : Certain derivatives have shown promise in preclinical models for treating seizures. Compounds similar to this compound have been evaluated for their efficacy in reducing seizure frequency in animal models .

Case Studies and Research Findings

Several case studies highlight the effectiveness of thiazole-based compounds:

StudyCompound TestedCell LineIC50 Value (µM)Observations
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesA54923.30 ± 0.35Strong selectivity against cancer cells
Mohamed & Ramadan (2020)Phenylthiazole-incorporated quinoline derivativesHCT-15Not specifiedHigh efficacy against colon carcinoma
Sayed et al. (2020)5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analoguesHepG2Not specifiedRemarkable effectiveness compared to standard drugs

These findings underscore the versatility of thiazole derivatives in drug development and their potential for further research.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s bioactivity and physicochemical properties are influenced by its substitution pattern. Key analogues include:

Compound Name Substituents on Thiazole/Amide Molecular Formula Melting Point (°C) LogP<sup>a</sup> Reference
Target Compound 5-(2-Cl-benzyl), 2-Cl-acetamide C${12}$H${10}$Cl$2$N$2$OS 175 3.1
2-Chloro-N-[5-(3-Cl-4-Me-benzyl)-thiazol-2-yl]acetamide 5-(3-Cl-4-Me-benzyl) C${13}$H${12}$Cl$2$N$2$OS 148 3.5
2-Chloro-N-[5-(4-F-benzyl)-thiazol-2-yl]acetamide 5-(4-F-benzyl) C${12}$H${10}$ClFN$_2$OS N/A<sup>b</sup> 3.1
2-Chloro-N-[4-(4-Cl-phenyl)-thiazol-2-yl]acetamide 4-(4-Cl-phenyl) C${11}$H$8$Cl$2$N$2$OS N/A<sup>b</sup> 2.9

Key Observations :

  • Substituent Position : The 2-chlorobenzyl group in the target compound enhances lipophilicity (LogP = 3.1) compared to analogues with 4-substituted phenyl groups (LogP = 2.9) .
  • Bioactivity : The 2-chlorobenzyl substitution confers superior cytotoxicity in anticancer assays compared to 4-fluorobenzyl derivatives .

Key Findings :

  • The target compound shows moderate cytotoxicity (IC${50}$ = 5.2–6.8 µM) against HepG2 and Caco-2 cell lines, outperforming its 3-chloro-4-methylbenzyl analogue (IC${50}$ = 7.5–8.3 µM) .
  • Substitution with a phenoxy group (e.g., 2-fluoro-phenoxy) in related thiadiazole derivatives significantly enhances activity (IC$_{50}$ = 1.8 µM), highlighting the role of heterocyclic extensions in potency .

Biological Activity

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (CAS Number: 301306-15-0) is a compound that belongs to the thiazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N2OS. Its structure includes a thiazole ring, which is known for contributing to various biological activities. The presence of chlorine atoms and the acetamide functional group are also significant in influencing its reactivity and biological interactions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Studies suggest that thiazole derivatives may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. The presence of electron-withdrawing groups like chlorine enhances their cytotoxic potential by stabilizing reactive intermediates that interact with cellular targets .
  • Case Studies :
    • In a study evaluating the cytotoxicity of thiazole derivatives, compounds similar to this compound demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cell lines, indicating significant potency .
    • Another investigation reported that the compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin, particularly in inhibiting the proliferation of glioblastoma and melanoma cells .

Antibacterial Activity

Thiazole compounds have also been explored for their antibacterial properties:

  • Mechanism : The antibacterial action is often attributed to their ability to disrupt bacterial cell walls or interfere with essential metabolic pathways. The thiazole ring enhances lipophilicity, allowing better membrane penetration .
  • Research Findings :
    • A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing that compounds with chlorinated aromatic substitutions had improved antibacterial efficacy compared to their non-chlorinated counterparts .
    • Specific derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains, suggesting potential as new antibiotic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

SubstituentEffect on Activity
Chlorine at position 2Increases cytotoxicity
Acetamide groupEssential for activity
Benzyl substitutionEnhances membrane interaction

These findings underscore the importance of specific structural features in dictating the biological activity of thiazole derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide?

Methodological Answer: The synthesis typically involves a two-step process:

Thiazole Core Formation : React 2-amino-5-(2-chlorobenzyl)thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. This is performed in dioxane at 20–25°C under dropwise addition to control exothermic reactions .

Workup : The crude product is diluted with water, filtered, washed, and recrystallized from ethanol-DMF to achieve purity >95%.
Critical Parameters :

  • Temperature control (<25°C) prevents side reactions.
  • TEA neutralizes HCl byproducts, improving yield .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : To confirm acetamide bond formation (δ ~3.8–4.2 ppm for CH₂Cl and ~8.0–8.5 ppm for thiazole protons) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 287.17 (C₁₁H₈Cl₂N₂OS) validate molecular weight .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~6–8 min) .

Q. What are the solubility properties of this compound in common solvents?

Q. What in vitro models are recommended for initial biological screening?

Methodological Answer:

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution (96-well plates) .
  • Anticancer Screening : MTT assays on HeLa or MCF-7 cell lines, with IC₅₀ calculations after 48-hour exposure .
    Controls Required :
  • Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria).
  • Solvent controls (DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole ring functionalization be addressed?

Methodological Answer:

  • Steric and Electronic Effects : Use bulky bases (e.g., TEA) to direct chloroacetamide bonding to the 2-position of the thiazole ring .
  • Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks intermediate formation. Rf ~0.4–0.5 indicates product .

Q. How to analyze structure-activity relationships (SAR) for antimicrobial activity?

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to reduce inter-lab variability .
  • Metabolic Stability : Test compound stability in assay media (e.g., DMEM + 10% FBS) via LC-MS to rule out degradation .

Q. What HPLC parameters optimize purity analysis for this compound?

Optimized Protocol :

  • Column : C18, 250 × 4.6 mm, 5 μm.
  • Mobile Phase : Acetonitrile:water (70:30) isocratic, 1 mL/min flow rate.
  • Detection : UV at 254 nm. Retention time: 6.3 min .

Q. How to interpret complex NMR spectra for structural confirmation?

Key Peaks :

  • ¹H NMR (DMSO-d₆) :
    • δ 7.2–7.4 ppm (multiplet, 4H, 2-chlorobenzyl aromatic).
    • δ 4.2 ppm (s, 2H, CH₂Cl).
    • δ 2.8 ppm (s, 2H, thiazole-CH₂) .
  • ¹³C NMR : Carbonyl (C=O) at ~168 ppm confirms acetamide linkage .

Q. How to troubleshoot low yields in amide bond formation?

Methodological Answer:

  • Catalyst Optimization : Replace TEA with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the thiazole amine .
  • Solvent Screening : Use anhydrous THF instead of dioxane to improve reaction kinetics .

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